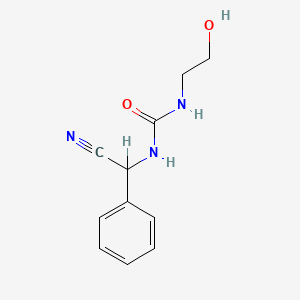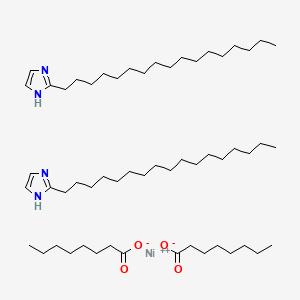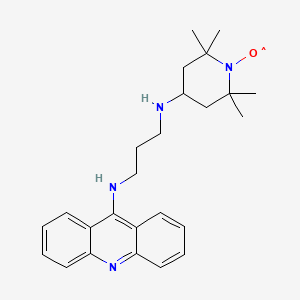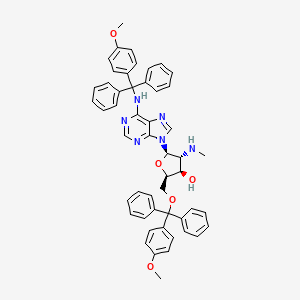
1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a cyanobenzyl group attached to a urea moiety, with an additional hydroxyethyl group. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea typically involves the reaction of alpha-cyanobenzyl chloride with 2-hydroxyethylurea under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyanobenzyl group can be reduced to form amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
Applications De Recherche Scientifique
1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-cancer agent or in the treatment of neurological disorders.
Industry: Its stability and reactivity make it suitable for use in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism by which 1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The cyanobenzyl group can interact with aromatic residues in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid side chains, stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea stands out due to its unique combination of functional groups. Similar compounds include:
1-(alpha-Cyanobenzyl)-3-methylurea: Lacks the hydroxyethyl group, which may reduce its reactivity in certain reactions.
1-(alpha-Cyanobenzyl)-3-(2-aminoethyl)urea: Contains an aminoethyl group instead of a hydroxyethyl group, which can alter its interaction with biological molecules.
The presence of the hydroxyethyl group in this compound provides additional sites for chemical modification and interaction, enhancing its versatility in research and industrial applications.
Propriétés
Numéro CAS |
102433-05-6 |
|---|---|
Formule moléculaire |
C11H13N3O2 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
1-[cyano(phenyl)methyl]-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C11H13N3O2/c12-8-10(9-4-2-1-3-5-9)14-11(16)13-6-7-15/h1-5,10,15H,6-7H2,(H2,13,14,16) |
Clé InChI |
IDGXKMQRIHTSDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C#N)NC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)






